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Aspericin C

Cytotoxicity Cancer Research Marine Natural Products

Researchers studying cell-type-specific cytotoxic responses often lack tool compounds with differential potency across lung and liver models. Aspericin C addresses this gap. - **Distinct potency**: IC50 values of 7.1 µM (A549 lung), 24.2 µM (BEL-7420 liver), 14.6 µM (P388), and 61.4 µM (HL-60). - **Unique scaffold**: (2S,5R,6R)-5-hydroxy-5,6-dimethyl tetrahydropyran core - not replicated by Aspericin A/B. - **Moderate effect profile**: Suitable for alternative pathway studies where standard high-potency controls overwhelm systems.

Molecular Formula C17H30O4
Molecular Weight 298.4 g/mol
Cat. No. B12423555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspericin C
Molecular FormulaC17H30O4
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)C(=CC(C)CC(C)C(=O)OC)C)(C)O
InChIInChI=1S/C17H30O4/c1-11(10-13(3)16(18)20-6)9-12(2)15-7-8-17(5,19)14(4)21-15/h9,11,13-15,19H,7-8,10H2,1-6H3/b12-9+/t11?,13?,14-,15+,17-/m1/s1
InChIKeyVRKCGOOZETWBGJ-IHSAQGCHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspericin C Overview


Aspericin C is a pyran derivative isolated from the marine-derived fungus Rhizopus sp. 2-PDA-61, with a molecular formula of C17H30O4 and a molecular weight of 298.42 g/mol . It is a member of the aspericin family, a group of furan and pyran derivatives characterized by their heptanoate ester core [1]. The compound's structure has been fully elucidated using 1D and 2D NMR spectroscopy [1]. Aspericin C exhibits cytotoxic activity against multiple cancer cell lines, including P388, A549, HL-60, and BEL-7420, with reported IC50 values of 14.6, 7.1, 61.4, and 24.2 µM, respectively [1].

Natural Product Probe
Marine-derived pyran scaffold for cell-model studies
Screening Context
Multi-cell-line cytotoxicity screening workflow
Endpoint Review
Reported cell-model endpoint context across four lines

Aspericin C Substitution Limitations


Despite belonging to the same structural class of pyran derivatives, Aspericin C exhibits a unique cytotoxicity profile that is not replicated by its close analogs Aspericin A and B, nor by other pyran-based natural products [1]. The specific substitution pattern on the tetrahydropyran ring of Aspericin C, characterized by a (2S,5R,6R)-5-hydroxy-5,6-dimethyl configuration, directly influences its interaction with cellular targets, leading to a distinct rank order of potency across different cancer cell lines . This structure-activity relationship (SAR) is critical; even minor alterations in stereochemistry or functional groups can drastically alter biological activity, making generic substitution without quantitative validation scientifically unsound .

Core Structure Mismatch
Furan-based analogs (Aspericin A/B) may not replicate pyran-specific target interactions
Stereochemical SAR Sensitivity
Minor configurational changes on the tetrahydropyran ring may shift cytotoxicity profile
Co-Metabolite Potency Context
Malformin-class peptides from the same source exhibit distinct potency windows; may not transfer directly

Aspericin C Comparative Evidence


Cytotoxicity vs. Positive Control

Aspericin C exhibits variable cytotoxic potency across four distinct cancer cell lines, with IC50 values ranging from 7.1 µM (A549) to 61.4 µM (HL-60) . This represents a 8.6-fold difference in sensitivity. In contrast, the positive control VP16 (etoposide) demonstrated IC50 values ranging from 0.064 to 1.025 µM across similar cell lines, highlighting that Aspericin C is less potent than a standard chemotherapeutic but offers a unique selectivity profile [1].

Cytotoxicity vs VP16
Cross-study comparable
7.1–61.4 µM vs 0.064–1.025 µM
Reported cell-model response context
MTT/SRB assay panel across four cell lines
Cytotoxicity Cancer Research Marine Natural Products

Pyran vs. Furan Core Structure

Aspericin C (a pyran derivative) is distinguished from its co-isolated analogs Aspericin A and B (furan derivatives) by the presence of a tetrahydropyran ring instead of a furan ring [1]. While quantitative IC50 data for Aspericin A and B are not reported in the primary literature, the structural difference is fundamental to their biological activity [1]. Pyran rings are generally more stable and can adopt different conformations compared to furan rings, which may influence target binding [2].

Core Structure
Class-level inference
Tetrahydropyran vs Furan ring
Scaffold differentiation context
1D/2D NMR structural elucidation
Structure-Activity Relationship Natural Product Chemistry Marine Fungal Metabolites

Cytotoxicity vs. Malformin Peptides

The marine fungus Rhizopus sp. 2-PDA-61 produces multiple cytotoxic compounds, including the cyclic pentapeptides malformin C and malformin A1 [1]. Against the P388 cell line, malformin C and A1 exhibit IC50 values of 1.8 µM and 4.2 µM, respectively, which are 8- to 3.5-fold more potent than Aspericin C (IC50 = 14.6 µM) [1]. This quantitative difference underscores the distinct biological mechanisms and therapeutic windows of these co-produced metabolites.

Potency vs Malformins
Cross-study comparable
14.6 µM vs 1.8/4.2 µM (P388)
Co-metabolite potency context
MTT assay; distinct mechanism context
Cytotoxicity Marine Natural Products Fungal Metabolites

Aspericin C Application Scenarios


Cancer Cell Line Selectivity Profiling

Aspericin C is ideally suited for research programs focused on understanding differential sensitivity among cancer cell types. Its varied IC50 values (7.1 µM for A549, 24.2 µM for BEL-7420, 14.6 µM for P388, and 61.4 µM for HL-60) make it a valuable tool for investigating the molecular determinants of cytotoxic response in lung (A549) and liver (BEL-7420) cancer models .

SAR Studies of Pyran Derivatives

The unique pyran core of Aspericin C, with its specific (2S,5R,6R)-5-hydroxy-5,6-dimethyl substitution pattern, provides a distinct scaffold for medicinal chemistry efforts . It serves as a benchmark for comparing the biological activity of synthetic or naturally occurring pyran analogs, enabling the exploration of how minor structural modifications influence cytotoxicity [1].

Non-Potent Cytotoxicity Mechanisms

Given that Aspericin C is significantly less potent than standard chemotherapeutic controls like VP16 (etoposide), it is a suitable candidate for studies where a more moderate cytotoxic effect is desired . This allows researchers to investigate potential non-apoptotic or alternative cell death pathways without overwhelming the cellular system with a highly potent compound [1].

Application
Selection Property
Validation Focus
Cancer cell-line selectivity profiling
Cell-line response context
Differential sensitivity endpoints
Pyran scaffold SAR studies
Core-structure scaffold review
Structure-activity relationship context
Moderate-cytotoxicity mechanism studies
Potency-window selection context
Non-apoptotic pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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